![molecular formula C10H18N6OS B13804705 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate CAS No. 85359-88-2](/img/structure/B13804705.png)
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate is a chemical compound known for its role as an impurity in cimetidine, a histamine H2 receptor antagonist used to treat ulcers and gastroesophageal reflux disease (GERD) . This compound is characterized by its unique structure, which includes an imidazole ring and a guanidine group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine typically involves the reaction of intermediate compounds under specific conditions. One common method includes the reaction of 2-aminoethanethiol hydrochloride with intermediate compounds in the presence of hydrogen bromide, followed by neutralization with potassium carbonate . This process results in the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired purity levels required for pharmaceutical applications.
化学反応の分析
Types of Reactions
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine has several scientific research applications:
作用機序
The mechanism of action of 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine is not well-documented. its structural components suggest potential interactions with biological targets similar to those of cimetidine. The imidazole ring may interact with histamine receptors, while the guanidine group could influence enzyme activity and receptor binding .
類似化合物との比較
Similar Compounds
Cimetidine: A histamine H2 receptor antagonist used to treat ulcers and GERD.
Ranitidine: Another H2 receptor antagonist with a similar imidazole structure.
Famotidine: A more potent H2 receptor antagonist with a different structural framework.
Uniqueness
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an impurity in cimetidine highlights its relevance in pharmaceutical quality control and research .
特性
CAS番号 |
85359-88-2 |
|---|---|
分子式 |
C10H18N6OS |
分子量 |
270.36 g/mol |
IUPAC名 |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate |
InChI |
InChI=1S/C10H16N6S.H2O/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H2 |
InChIキー |
FHRBVJBQJYLFAS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)

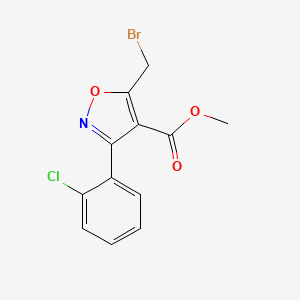
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
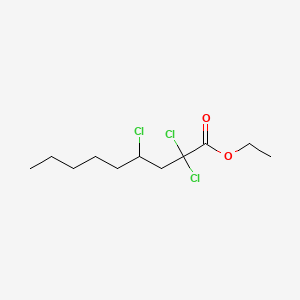

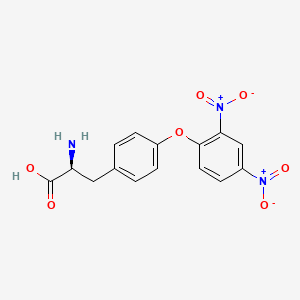
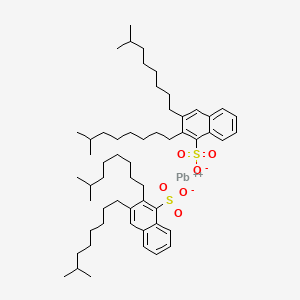
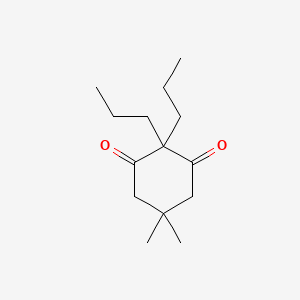
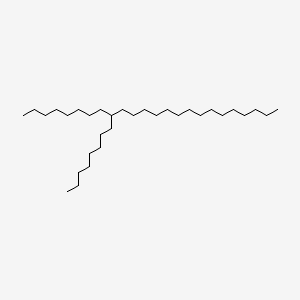
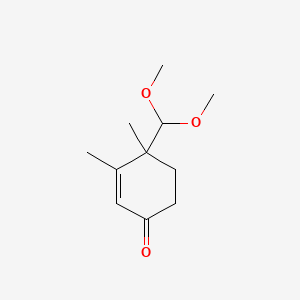
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)

